Quinazoline Exhibits Comparable TRPV1 Antagonist Potency to 8-Quinoline, Outperforming Several Other Analogs
In a study of TRPV1 antagonists, the quinazoline core (in compound 20a) demonstrated an IC50 of 42 nM, which was significantly more potent than the phthalazine analog (compound 24, IC50 = 175 nM) and the cinnoline analog (compound 30, IC50 = 189 nM) [1]. The pharmacophore contribution was ranked as 8-quinoline = 8-quinazoline, indicating equivalent in vitro potency for these two cores in this specific assay, while both were superior to 5-quinoline, cinnoline, phthalazine, and quinoxaline [2].
| Evidence Dimension | In vitro potency (TRPV1 antagonism) |
|---|---|
| Target Compound Data | IC50 = 42 nM (for compound 20a containing a quinazoline core) |
| Comparator Or Baseline | Phthalazine analog (IC50 = 175 nM) and Cinnoline analog (IC50 = 189 nM); 8-Quinoline analog (equivalent potency) |
| Quantified Difference | Quinazoline core was 4.2x more potent than phthalazine and 4.5x more potent than cinnoline cores in these specific analogs. |
| Conditions | In vitro assay measuring blockade of capsaicin activation of the human TRPV1 receptor. |
Why This Matters
This data directly informs the selection of a quinazoline core over phthalazine or cinnoline when high potency TRPV1 antagonism is a project goal, as it provides a clear, quantifiable advantage in this therapeutic area.
- [1] Gomtsyan, A. et al. J. Med. Chem. 2005, 48, 3, 744-752. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain. View Source
- [2] Gomtsyan, A. et al. J. Med. Chem. 2005, 48, 3, 744-752. Novel Transient Receptor Potential Vanilloid 1 Receptor Antagonists for the Treatment of Pain. View Source
